Cas no 28118-53-8 (1,3-Bis(phenylthio)propane)

1,3-Bis(phenylthio)propane is an organosulfur compound with the molecular formula C₁₅H₁₆S₂, characterized by its two phenylthio groups attached to a propane backbone. This compound is primarily utilized as a sulfur-based crosslinking agent and intermediate in organic synthesis. Its key advantages include high thermal stability and effectiveness in vulcanization processes, enhancing the mechanical properties of rubber and polymer materials. The presence of phenylthio groups contributes to improved resistance to oxidation and aging in elastomers. Additionally, it serves as a versatile building block in the preparation of sulfur-containing ligands and specialty chemicals. Its well-defined structure and reactivity make it valuable for applications requiring controlled sulfur incorporation.
1,3-Bis(phenylthio)propane structure
1,3-Bis(phenylthio)propane structure
Product Name:1,3-Bis(phenylthio)propane
CAS No:28118-53-8
MF:C15H16S2
MW:260.417541503906
CID:287549
PubChem ID:576113
Update Time:2025-05-23

1,3-Bis(phenylthio)propane Chemical and Physical Properties

Names and Identifiers

    • 1,3-Bis(phenylthio)propane
    • 3-phenylsulfanylpropylsulfanylbenzene
    • Benzene,1,1'-[1,3-propanediylbis(thio)]bis-
    • ([3-(Phenylsulfanyl)propyl]sulfanyl)benzene
    • (3-phenylthiopropylthio)benzene
    • 1-(3-(phenylthio)propylthio)benzene
    • 1,2-bis(phenylthio)propane
    • 1,3-bis(phenylmercapto)propane
    • 1,3-diphenylthiopropane
    • Propane,1,3-bis(phenylthio)- (6CI,7CI,8CI)
    • 1,3-Bis(phenylsulfanyl)propane
    • AKOS015913734
    • FT-0606579
    • ([3-(Phenylsulfanyl)propyl]sulfanyl)benzene #
    • DTXSID20341841
    • YNNYXLLXSONLCU-UHFFFAOYSA-N
    • SCHEMBL1931125
    • 28118-53-8
    • Inchi: 1S/C15H16S2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
    • InChI Key: YNNYXLLXSONLCU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)CCCSC1C=CC=CC=1

Computed Properties

  • Exact Mass: 260.06900
  • Monoisotopic Mass: 260.06934286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5
  • Topological Polar Surface Area: 50.6Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.13 g/mL at 25 °C(lit.)
  • Boiling Point: 264℃
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.6281(lit.)
  • PSA: 50.60000
  • LogP: 4.96110
  • Solubility: Not available

1,3-Bis(phenylthio)propane Security Information

  • WGK Germany:3
  • Safety Instruction: S24/25
  • Risk Phrases:R24/25

1,3-Bis(phenylthio)propane Pricemore >>

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1,3-Bis(phenylthio)propane Production Method

Additional information on 1,3-Bis(phenylthio)propane

Introduction to 1,3-Bis(phenylthio)propane (CAS No. 28118-53-8)

1,3-Bis(phenylthio)propane, identified by the Chemical Abstracts Service Number (CAS No.) 28118-53-8, is a significant compound in the realm of organic chemistry and material science. This organosulfur compound features a propane backbone with two phenylthio (-SPh) substituents, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by a flexible alkyl chain and aromatic sulfur atoms, lends itself to diverse applications in pharmaceuticals, agrochemicals, and polymer science.

The synthesis of 1,3-bis(phenylthio)propane typically involves the reaction of 1,3-propanediol with phenyl sulfide or thiol derivatives under controlled conditions. The presence of the phenylthio groups enhances the compound's reactivity, making it a valuable building block for more complex molecules. In recent years, researchers have explored its potential in designing novel ligands for metal-organic frameworks (MOFs) and as a precursor for high-performance polymers.

One of the most compelling aspects of 1,3-bis(phenylthio)propane is its utility in pharmaceutical research. The aromatic sulfur atoms can interact with biological targets, making it a promising candidate for drug discovery. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes by mimicking natural thiols found in biological systems. This has sparked interest in developing new therapeutic agents targeting inflammatory and metabolic disorders.

Recent advancements in computational chemistry have further illuminated the structural and functional properties of 1,3-bis(phenylthio)propane. Molecular dynamics simulations suggest that the compound exhibits unique conformational flexibility due to the rotation around the C-S bonds. This flexibility is crucial for its role as a chiral dopant in liquid crystal displays (LCDs), where precise molecular arrangement is essential for optimal performance.

In the field of polymer science, 1,3-bis(phenylthio)propane has been utilized to develop novel thermoplastic elastomers with enhanced thermal stability and mechanical strength. The phenylthio groups improve intermolecular interactions, leading to materials with superior durability. These findings have opened up new avenues for creating high-performance coatings and adhesives used in aerospace and automotive industries.

The environmental impact of 1,3-bis(phenylthio)propane has also been a subject of interest. Biodegradation studies indicate that while the compound is not highly persistent in aquatic environments, its breakdown products can still pose ecological risks under certain conditions. Researchers are actively working on developing greener synthetic routes to minimize environmental footprints while maintaining high yields and purity.

Industrial applications of 1,3-bis(phenylthio)propane are diverse and growing. Its use as a crosslinking agent in silicone-based materials has shown promise in enhancing the properties of sealants and insulation materials. Additionally, its role as a flame retardant additive in plastics has been explored due to its ability to form char layers upon heating, thereby improving fire safety.

The future prospects of 1,3-bis(phenylthio)propane are bright, with ongoing research focusing on expanding its applications into renewable energy storage systems. By integrating this compound into electrode materials for lithium-ion batteries, scientists aim to improve charge-discharge cycles and energy density. Such innovations could revolutionize energy storage solutions and contribute to sustainable development goals.

In conclusion,1,3-bis(phenylthio)propane (CAS No. 28118-53-8) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in pharmaceutical development, material science, and environmental chemistry. As research continues to uncover new applications for this compound,1,3-bis(phenylthio)propane is poised to play an even greater role in shaping the future of industrial and scientific advancements.

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